N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide
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Overview
Description
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide typically involves the formation of the thiazole ring followed by the introduction of the naphthalene and nitrobenzamide groups. One common method involves the reaction of 2-aminothiazole with 2-bromo-1-naphthalene in the presence of a base to form the intermediate N-(4-(naphthalen-2-yl)thiazol-2-yl)amine. This intermediate is then reacted with 2-nitrobenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Reduction of the nitro group yields N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-aminobenzamide.
Substitution: Electrophilic substitution on the aromatic rings can yield various halogenated derivatives.
Scientific Research Applications
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The nitrobenzamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. The thiazole and naphthalene moieties contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: This compound shares the thiazole and naphthalene moieties but differs in the presence of a pyrrolidinone group instead of the nitrobenzamide group.
N-(4-(naphthalen-2-yl)thiazol-2-yl)cyclopropanecarboxamide: Similar in structure but contains a cyclopropanecarboxamide group instead of the nitrobenzamide group.
Uniqueness
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide is unique due to the presence of the nitrobenzamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-19(16-7-3-4-8-18(16)23(25)26)22-20-21-17(12-27-20)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSFILHSXAPWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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